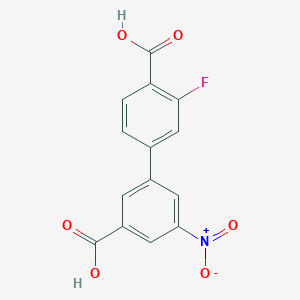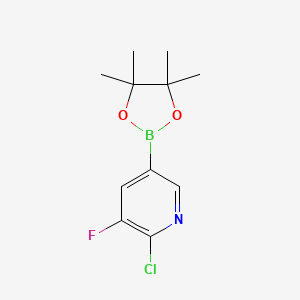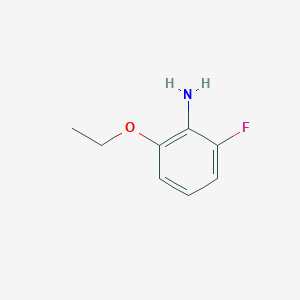
Fmoc-D-Tyr(3,5-Br2)-Oh
概要
説明
Fmoc-D-Tyr(3,5-Br2)-Oh: is a derivative of the amino acid tyrosine, where the phenolic hydroxyl group is substituted with bromine atoms at the 3 and 5 positions. The compound is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus. This compound is often used in peptide synthesis and research due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Tyr(3,5-Br2)-Oh typically involves the following steps:
Bromination of Tyrosine: Tyrosine is brominated at the 3 and 5 positions using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.
Fmoc Protection: The amino group of the brominated tyrosine is protected by reacting with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production methods would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
化学反応の分析
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation reactions, potentially forming quinones.
Substitution: The bromine atoms can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or periodates.
Substitution: Nucleophiles like amines or thiols.
Deprotection: Piperidine in dimethylformamide (DMF).
Major Products:
Oxidation: Quinone derivatives.
Substitution: Various substituted tyrosine derivatives.
Deprotection: Free amino acid derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in peptide synthesis.
- Studied for its reactivity and stability in various chemical environments.
Biology:
- Incorporated into peptides for studying protein interactions and functions.
- Used in the design of peptide-based drugs.
Medicine:
- Potential applications in drug development, particularly in designing inhibitors or modulators of enzymes.
Industry:
- Used in the synthesis of specialized peptides for research and therapeutic purposes.
作用機序
The mechanism of action of Fmoc-D-Tyr(3,5-Br2)-Oh would depend on its specific application. In peptide synthesis, it acts as a protected amino acid building block. In biological systems, its brominated tyrosine moiety might interact with specific enzymes or receptors, influencing their activity.
類似化合物との比較
Fmoc-D-Tyr-OH: The non-brominated version of the compound.
Fmoc-L-Tyr(3,5-Br2)-OH: The L-isomer of the compound.
Fmoc-D-Tyr(3-I)-OH: A similar compound with a single iodine substitution.
Uniqueness:
- The presence of two bromine atoms at the 3 and 5 positions makes Fmoc-D-Tyr(3,5-Br2)-Oh unique in terms of its steric and electronic properties, which can influence its reactivity and interactions in chemical and biological systems.
特性
IUPAC Name |
(2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAVNNURVZYVLW-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Br2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463865.png)
![2-(Pyrrolidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463866.png)







